molecular formula C18H16ClN3O4 B2469302 8-(4-Chlorophenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione CAS No. 871548-13-9

8-(4-Chlorophenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione

Cat. No.: B2469302
CAS No.: 871548-13-9
M. Wt: 373.79
InChI Key: MYBKWXAUFKLCAY-UHFFFAOYSA-N
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Description

8-(4-Chlorophenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione is a useful research compound. Its molecular formula is C18H16ClN3O4 and its molecular weight is 373.79. The purity is usually 95%.
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Biological Activity

8-(4-Chlorophenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound is characterized by a unique tricyclic structure that incorporates a chlorophenyl group and a triazatricyclo framework. Its molecular formula is C17H14ClN3O4C_{17}H_{14}ClN_3O_4 with a molecular weight of approximately 363.76 g/mol. The presence of the chlorophenyl moiety is significant as it often enhances biological activity due to its electron-withdrawing properties.

Anticancer Properties

Research has indicated that the compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the modulation of apoptotic pathways, particularly through the activation of caspases and the downregulation of anti-apoptotic proteins such as Bcl-2 .

Modulation of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR)

A notable study highlighted the compound's role as a modulator of CFTR, which is crucial in cystic fibrosis treatment. It was shown to enhance chloride ion transport in CFTR-deficient cells, suggesting potential therapeutic applications in managing cystic fibrosis .

Neuroprotective Effects

Another area of interest is its neuroprotective effects. Preliminary studies suggest that the compound may protect neuronal cells from oxidative stress-induced damage. This is particularly relevant in neurodegenerative diseases where oxidative stress plays a pivotal role .

Table 1: Summary of Biological Activities

Activity Cell Lines/Models Mechanism Reference
AnticancerBreast and Lung Cancer CellsInduction of apoptosis via caspase activation
CFTR ModulationCFTR-deficient CellsEnhancement of chloride ion transport
NeuroprotectionNeuronal Cell ModelsProtection against oxidative stress

Pharmacological Potential

The pharmacological potential of this compound extends beyond anticancer and CFTR modulation. Its ability to interact with multiple biological targets suggests that it could be developed into a multi-target therapeutic agent.

Properties

IUPAC Name

8-(4-chlorophenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O4/c1-2-7-22-15-14(16(23)21-18(22)25)12(9-3-5-10(19)6-4-9)13-11(20-15)8-26-17(13)24/h3-6,12,20H,2,7-8H2,1H3,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYBKWXAUFKLCAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C(C3=C(N2)COC3=O)C4=CC=C(C=C4)Cl)C(=O)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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